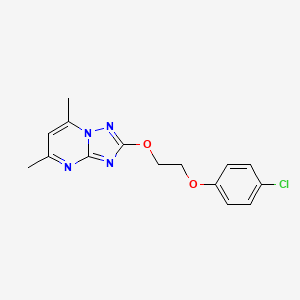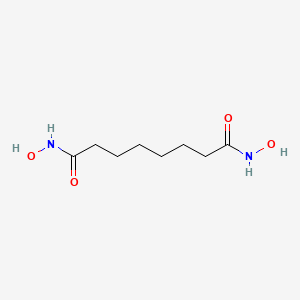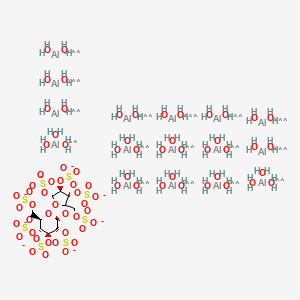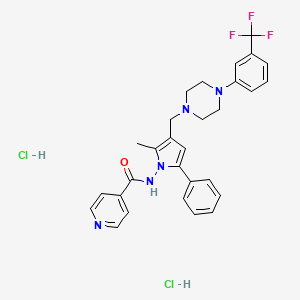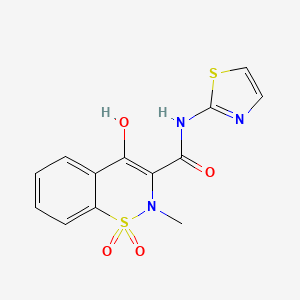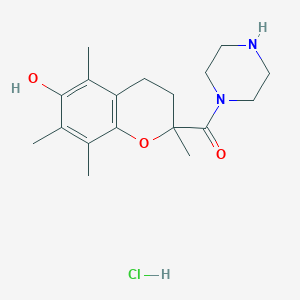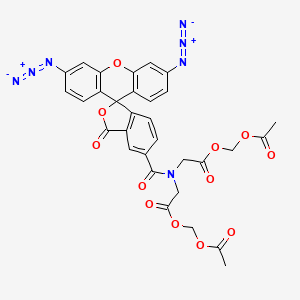![molecular formula C20H13F2N3 B611112 4-[2-(2-氟苯基)-4-(4-氟苯基)-1H-咪唑-5-基]吡啶 CAS No. 1784751-19-4](/img/structure/B611112.png)
4-[2-(2-氟苯基)-4-(4-氟苯基)-1H-咪唑-5-基]吡啶
描述
The compound “4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine” is a complex organic molecule that contains an imidazole ring and a pyridine ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The presence of fluorophenyl groups could potentially enhance the compound’s ability to interact with biological targets, as fluorine atoms are often used in drug design to improve potency, selectivity, and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring and a pyridine ring, both of which are aromatic and planar. The fluorophenyl groups could potentially introduce some steric hindrance, depending on their position relative to the other rings .Chemical Reactions Analysis
As an organic compound containing multiple aromatic rings, this molecule could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学研究应用
分子结构分析
在一项关注分子结构的研究中,Koch、Schollmeyer和Laufer(2009年)分析了一个相关化合物的咪唑环,该环与吡啶环和氟苯环形成明显的二面角。这种分子排列表明在各种化学相互作用中具有潜力,并且可能与所讨论的化合物 (Koch, Schollmeyer, & Laufer, 2009) 相关。
激酶抑制和结构活性关系
Seerden等人(2014年)研究了类似的4-氟苯基咪唑化合物作为激酶抑制剂。他们发现特定的结构修饰,如羧酸盐和膦酸盐基团的引入,显著影响了激酶的选择性。这表明了该化合物在激酶抑制 (Seerden et al., 2014) 中的潜在治疗应用。
晶体学性质
Selig、Schollmeyer、Albrecht和Laufer(2010年)研究了一个结构相关的化合物,观察到其晶体结构中的分子间氢键作用。这些信息对于理解4-[2-(2-氟苯基)-4-(4-氟苯基)-1H-咪唑-5-基]吡啶在材料科学中的晶体学性质和潜在应用是有价值的 (Selig, Schollmeyer, Albrecht, & Laufer, 2010)。
神经肽Y Y5受体抑制
Ando等人(2009年)合成了一系列含有吡啶酮的咪唑啉衍生物,并将其评估为神经肽Y Y5受体拮抗剂。他们的研究结果表明类似化合物在开发受该受体调节的疾病治疗方法中的潜在应用 (Ando et al., 2009)。
抗结核活性
Abhale等人(2016年)合成了咪唑[1,2-a]吡啶的衍生物,展示了对分枝杆菌的显著抗结核活性。这表明了类似化合物如4-[2-(2-氟苯基)-4-(4-氟苯基)-1H-咪唑-5-基]吡啶在新型抗结核药物开发中的潜在应用 (Abhale et al., 2016)。
抗癌潜力
Ivasechko等人(2022年)开发了具有高抗增殖活性的新型吡啶-噻唑杂化分子,针对各种癌细胞系。他们的研究表明类似氟苯基咪唑衍生物在癌症治疗中的潜力 (Ivasechko et al., 2022)。
作用机制
Target of Action
TA-02, also known as “4-(2-(2-Fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine”, primarily targets p38 MAPK and TGFBR-2 . p38 MAPK is a protein kinase involved in cellular responses to stress and inflammation. TGFBR-2 is a transmembrane protein that is part of the transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth and differentiation .
Mode of Action
TA-02 acts as an inhibitor of p38 MAPK, with an IC50 of 20 nM . It especially inhibits TGFBR-2 . By inhibiting these targets, TA-02 can modulate the cellular responses controlled by these proteins.
Biochemical Pathways
TA-02 affects the MAPK/ERK pathway and Autophagy . It inhibits the phosphorylation of proteins downstream of p38α MAPK such as MAPKAPK2 and HSP27 during cardiogenesis . It also increases ATF-2 phosphorylation and MEF2C expression .
Result of Action
TA-02 has been shown to induce cardiogenesis . It suppresses p-38 protein expression, reduces IL-1β, IL-6, IL-18 and TNF-α levels, and inhibits iNOS and COX-2 levels in an in vitro model of spinal cord injury by BDNF overexpression .
未来方向
属性
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is TA02 primarily studied for in the context of these research papers?
A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]
Q2: How does TA02 relate to Napsin A?
A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.
Q3: Where is TA02 (Napsin A) typically found in the human body?
A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []
Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?
A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.
Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?
A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []
Q6: Are there any monoclonal antibodies developed specifically against TA02?
A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.
Q7: Has TA02 been studied in relation to any specific viruses?
A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The TA-02 cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



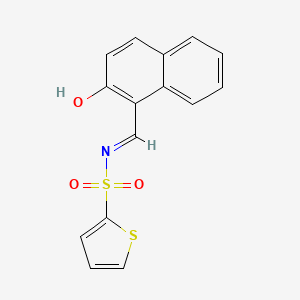
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)


